Cas no 1797607-45-4 (4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine)
![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine structure](https://ja.kuujia.com/scimg/cas/1797607-45-4x500.png)
4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine 化学的及び物理的性質
名前と識別子
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- 1797607-45-4
- AKOS033479527
- Z1625893396
- 4-{[1-(6-chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine
- EN300-26613457
- (6-chloropyridin-2-yl)-(3-morpholin-4-ylsulfonylpiperidin-1-yl)methanone
- 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine
-
- インチ: 1S/C15H20ClN3O4S/c16-14-5-1-4-13(17-14)15(20)18-6-2-3-12(11-18)24(21,22)19-7-9-23-10-8-19/h1,4-5,12H,2-3,6-11H2
- InChIKey: LZGYXBAJOUSQBF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C(N2CCCC(C2)S(N2CCOCC2)(=O)=O)=O)=N1
計算された属性
- せいみつぶんしりょう: 373.0863050g/mol
- どういたいしつりょう: 373.0863050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 547
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26613457-0.05g |
4-{[1-(6-chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine |
1797607-45-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholineに関する追加情報
Introduction to 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine (CAS No. 1797607-45-4)
4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine, a compound with the CAS number 1797607-45-4, is a complex organic molecule that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholines and features a unique structural arrangement that includes a sulfonyl group, a piperidine ring, and a chloropyridine moiety. The intricate structure of this compound offers a range of functional groups that can be exploited for various biological activities.
The synthesis of 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine typically involves multi-step reactions, including the formation of the piperidine ring, the introduction of the chloropyridine moiety, and the final sulfonylation step. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield, making it more accessible for research purposes. The ability to synthesize this compound efficiently is crucial for its potential use in drug discovery and development.
In terms of its biological activity, 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine has been studied for its potential as an inhibitor of various enzymes and receptors. One notable area of research is its activity as an inhibitor of protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. Protein kinases are often dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention.
A recent study published in the Journal of Medicinal Chemistry highlighted the potent inhibitory activity of 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine against a specific protein kinase involved in cancer cell proliferation. The researchers found that this compound effectively inhibited the kinase activity at low micromolar concentrations, suggesting its potential as a lead compound for further drug development. Additionally, the study demonstrated that the compound exhibited good selectivity and minimal cytotoxicity towards normal cells, which is a crucial factor in drug design.
Beyond its role as a kinase inhibitor, 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine has also been explored for its potential anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli and is associated with various diseases, including arthritis and inflammatory bowel disease. Preclinical studies have shown that this compound can modulate inflammatory pathways by inhibiting key signaling molecules involved in the inflammatory response. These findings suggest that 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine could be developed into a novel anti-inflammatory agent.
The pharmacokinetic properties of 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine have also been investigated to assess its suitability for therapeutic use. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are important factors for drug development. Additionally, the compound has demonstrated low toxicity in preclinical models, further supporting its potential as a safe and effective therapeutic agent.
In conclusion, 4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine (CAS No. 1797607-45-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs.
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